molecular formula C13H18BrClFNO B1440779 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-30-3

3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1440779
M. Wt: 338.64 g/mol
InChI Key: XWWBOOUOTDFZHF-UHFFFAOYSA-N
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Description

“3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185298-10-5 . Its molecular weight is 324.62 . The IUPAC name for this compound is 3-[(4-bromo-2-fluorophenoxy)methyl]piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride” is 1S/C12H15BrFNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H .


Physical And Chemical Properties Analysis

The molecular formula for “3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride” is C12H16BrClFNO . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Chemistry and Synthesis

The synthesis and chemical properties of piperidine derivatives, including methods for introducing bromo and fluoro substituents into aromatic compounds, are critical for developing pharmaceuticals and other chemical entities. Studies on the synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, provide insights into the chemical strategies that could be applicable for synthesizing and modifying 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride. For example, cross-coupling reactions and diazotization are common methods for introducing specific functional groups and could potentially be adapted for the synthesis of this compound (Qiu et al., 2009).

Pharmacological Applications

Piperidine derivatives are widely studied for their pharmacological properties. The structural features of 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride suggest potential for activity in various biological targets. Research on similar compounds, such as those bearing piperidine and bromo-fluoro substituents, has explored their utility in drug discovery, highlighting roles as ligands for receptors or enzymes, which may be relevant for understanding the biological interactions and potential therapeutic applications of 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride (Sikazwe et al., 2009).

Analytical and Bioanalytical Methods

The development of analytical and bioanalytical methods for piperidine derivatives and related compounds is essential for their characterization, quality control, and pharmacokinetic studies. Techniques such as chromatography and mass spectrometry have been employed to quantify these compounds in various matrices, which is crucial for their development and application in scientific research (Sharma et al., 2021).

Safety And Hazards

The safety information available indicates that “3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride” may be an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBOOUOTDFZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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